

A Comprehensive Spectroscopic Guide to 4-Methoxy-N,N-dimethylaniline

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Compound of Interest

Compound Name: 4-Methoxy-N,N-dimethylaniline

Cat. No.: B1210411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **4-Methoxy-N,N-dimethylaniline**, a compound of interest in various chemical and pharmaceutical research fields. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectral data for **4-Methoxy-N,N-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.87 – 6.82	m	2H	Ar-H	
6.78 – 6.73	m	2H	Ar-H	
3.76	s	3H	-OCH ₃	
2.86	s	6H	-N(CH ₃) ₂	

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
151.98	Ar-C (C-O)
145.70	Ar-C (C-N)
114.92	Ar-C
114.59	Ar-C
55.72	-OCH ₃
41.83	-N(CH ₃) ₂

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3000-2800	C-H stretch (aromatic and aliphatic)
~1610	C=C stretch (aromatic ring)
~1510	C=C stretch (aromatic ring)
~1240	C-O stretch (aryl ether)
~1040	C-N stretch

Note: The IR data is based on typical values for similar aromatic compounds and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular Ion)
136	High	[M - CH ₃] ⁺
108	Moderate	[M - CH ₃ - CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of **4-Methoxy-N,N-dimethylaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

2. ^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm centered around 5 ppm is typically sufficient.
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

3. ^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Acquire a proton-decoupled ^{13}C NMR spectrum. A spectral width of 200-220 ppm is generally used.
- A sufficient number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio.
- Process the FID similarly to the ^1H spectrum.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of **4-Methoxy-N,N-dimethylaniline** in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction:

- Prepare a dilute solution of **4-Methoxy-N,N-dimethylaniline** in a volatile organic solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

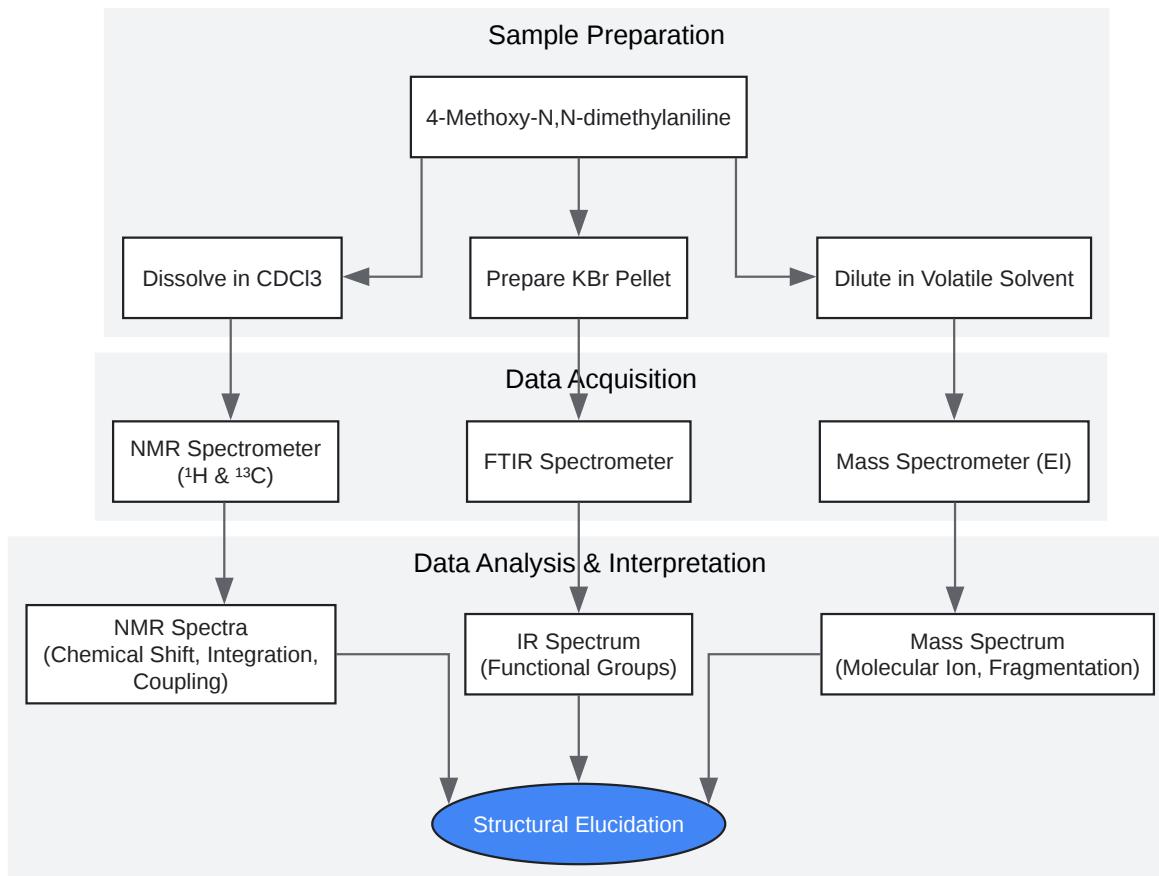
2. Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- The detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of 4-Methoxy-N,N-dimethylaniline

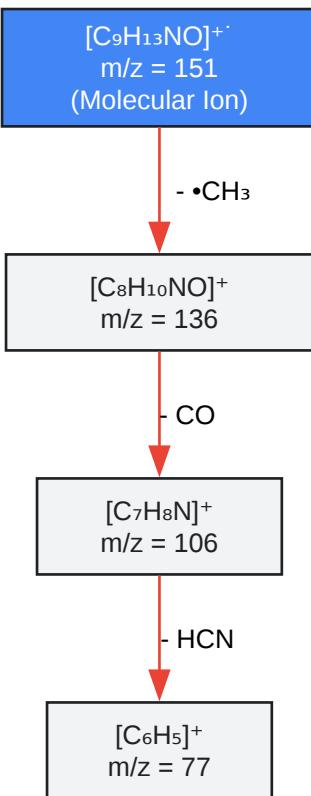


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Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

Proposed Mass Spectrometry Fragmentation of 4-Methoxy-N,N-dimethylaniline

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Caption: Fragmentation of **4-Methoxy-N,N-dimethylaniline**.

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